molecular formula C10H9ClO3 B1456420 2-Chloro-4-formyl-benzoic acid ethyl ester CAS No. 1373029-09-4

2-Chloro-4-formyl-benzoic acid ethyl ester

Cat. No.: B1456420
CAS No.: 1373029-09-4
M. Wt: 212.63 g/mol
InChI Key: QXLKYNGVQIZQKY-UHFFFAOYSA-N
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Description

“2-Chloro-4-formyl-benzoic acid ethyl ester” is a chemical compound with the molecular formula C10H9ClO3 . It is also known as ethyl 2-chloro-6-formylbenzoate . It is a white or pale yellow solid.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 212.63 g/mol . It is a white or pale yellow solid.

Scientific Research Applications

Synthesis and Molecular Structure Studies

Research involving ester derivatives often focuses on their synthesis and the investigation of their molecular structures. For example, the study of the synthesis of benzoic acid derivatives and their reactions to form complex molecular structures is a key area. This includes the synthesis of compounds through the reaction of benzoic acid and derivatives with various agents, aiming to simplify synthetic routes and improve yields. The molecular structure of these compounds is typically confirmed through spectroscopic methods like IR, MS, and NMR, highlighting the importance of these techniques in the characterization of ester derivatives (Che Qing-ming et al., 2006).

Regioselective Reactions

Regioselectivity in the reactions of ester and related compounds is another significant area of research. Studies have demonstrated the regiospecific generation of lithio derivatives from ester compounds, revealing insights into the structural influences on reaction pathways. This research is crucial for developing synthetic strategies for complex organic molecules with specific functional group orientations (A. Rebstock et al., 2004).

Application in Catalyst and Polymer Synthesis

Ester derivatives are also explored for their roles in catalyst and polymer synthesis. Research includes the synthesis of trinuclear ruthenium cluster cations from ester derivatives, highlighting the application of these compounds in catalysis and potentially in material science for the development of new materials with unique properties (Ludovic Vieille-Petit et al., 2004).

Improvement of Synthesis Processes

Improving the synthesis processes of ester derivatives is a focus as well, with research aiming at optimizing conditions to achieve higher yields and purities. This includes exploring various catalysts, reaction conditions, and methodologies to synthesize ester compounds efficiently, which is crucial for their application in larger scale productions (Li Guo, 2013).

Mechanism of Action

Mode of Action

It is known that many similar compounds undergo electrophilic aromatic substitution reactions . In this type of reaction, the electrophile (in this case, Ethyl 2-chloro-4-formylbenzoate) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Properties

IUPAC Name

ethyl 2-chloro-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)8-4-3-7(6-12)5-9(8)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLKYNGVQIZQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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